molecular formula C17H18N2O4 B240499 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide

4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide

Cat. No. B240499
M. Wt: 314.34 g/mol
InChI Key: KVXAGXSGULUUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide, also known as MPAA, is a synthetic compound that has been studied for its potential use in scientific research. The compound is structurally similar to other benzamide derivatives, which have been found to have a variety of biological activities.

Mechanism of Action

The mechanism of action of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. By inhibiting HDACs, 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide may prevent the expression of genes that are involved in cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has been found to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth and HDAC activity, 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has also been found to have anti-inflammatory effects. 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has also been found to have antioxidant effects, which may contribute to its neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide in lab experiments is its well-established synthesis method. 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide is also relatively stable and can be stored for long periods of time. However, one limitation of using 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide in lab experiments is its potential toxicity. 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has been found to be toxic to some cell types at high concentrations, and caution should be taken when handling and using the compound.

Future Directions

There are several future directions for research on 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide. One area of interest is in the development of more potent and selective HDAC inhibitors based on the structure of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide. Another area of interest is in the study of the neuroprotective effects of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide in other animal models of neurological disorders. Additionally, the potential use of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide in combination with other drugs for the treatment of cancer and other diseases should be explored.

Synthesis Methods

The synthesis of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide involves the reaction of 2-methoxyphenol with acetyl chloride, followed by the reaction of the resulting product with N-methyl-4-aminobenzamide. The final product is obtained through purification by recrystallization. The synthesis of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has been well-established and is relatively straightforward.

Scientific Research Applications

4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of cancer. 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has been found to inhibit the growth of cancer cells in vitro, and has also been shown to inhibit the growth of tumors in animal models. 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease. 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide has been found to have neuroprotective effects in animal models of Alzheimer's disease, and has also been shown to improve cognitive function in these animals.

properties

Product Name

4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

4-[[2-(2-methoxyphenoxy)acetyl]amino]-N-methylbenzamide

InChI

InChI=1S/C17H18N2O4/c1-18-17(21)12-7-9-13(10-8-12)19-16(20)11-23-15-6-4-3-5-14(15)22-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

KVXAGXSGULUUMG-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC

Origin of Product

United States

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